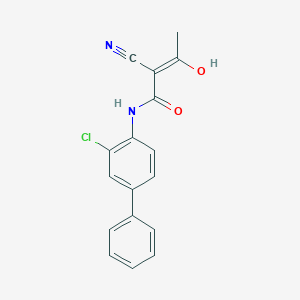

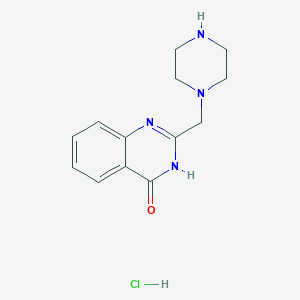

Dhodh-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dhodh-IN-3 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and immune modulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of tert-butyl N-tert-butoxycarbonyl-N-(2-formyl-4-methyl-3-pyridyl)carbamate as a starting material, which undergoes a series of reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound. This often includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

Dhodh-IN-3 primarily undergoes redox reactions due to its role in inhibiting DHODH. It can also participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3), and various solvents like dichloromethane (DCM) and ethanol (EtOH). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield orotate derivatives, while substitution reactions can produce various functionalized analogs .

Aplicaciones Científicas De Investigación

Dhodh-IN-3 has a wide range of scientific research applications:

Cancer Treatment: It has shown promise in treating various cancers, including prostate cancer and acute myeloid leukemia, by inhibiting DHODH and disrupting pyrimidine biosynthesis

Immune Modulation: This compound enhances the efficacy of immune checkpoint blockade therapies by increasing cancer cell antigen presentation.

Antiviral Activity: It has demonstrated broad-spectrum antiviral effects against RNA viruses, including influenza A virus, Zika virus, and SARS-CoV-2.

Neurological Disorders:

Mecanismo De Acción

Dhodh-IN-3 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells . Additionally, this compound can modulate mitochondrial function and ferroptosis, a form of regulated cell death .

Comparación Con Compuestos Similares

Similar Compounds

Brequinar: Another DHODH inhibitor with similar mechanisms of action but different pharmacokinetic properties.

Leflunomide: A clinically approved DHODH inhibitor used primarily for treating rheumatoid arthritis.

Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.

Uniqueness

Dhodh-IN-3 stands out due to its high potency and specificity for DHODH, making it a promising candidate for combination therapies in cancer treatment and immune modulation .

Propiedades

Fórmula molecular |

C17H13ClN2O2 |

|---|---|

Peso molecular |

312.7 g/mol |

Nombre IUPAC |

(Z)-N-(2-chloro-4-phenylphenyl)-2-cyano-3-hydroxybut-2-enamide |

InChI |

InChI=1S/C17H13ClN2O2/c1-11(21)14(10-19)17(22)20-16-8-7-13(9-15(16)18)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,20,22)/b14-11- |

Clave InChI |

OVZOHAXVUVNPQF-KAMYIIQDSA-N |

SMILES isomérico |

C/C(=C(\C#N)/C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)/O |

SMILES canónico |

CC(=C(C#N)C(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)

![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)

![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)

![5-[3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidin-4-yl]pent-4-enoic acid](/img/structure/B15145459.png)